Fmoc-O-tert-butyl-D-beta-homoserine
Description
Fmoc-O-tert-butyl-D-beta-homoserine (CAS: 203854-51-7) is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure includes:
- Fmoc (9-fluorenylmethoxycarbonyl) group: A temporary protecting group for the α-amino group, removable under basic conditions (e.g., piperidine) .
- O-tert-butyl group: A sterically bulky protecting group for the hydroxyl side chain of beta-homoserine, stable under basic conditions but cleavable via strong acids like trifluoroacetic acid (TFA) .
- D-beta-homoserine backbone: A non-proteinogenic amino acid with a side chain extended by one methylene group compared to serine, adopting the D-configuration for chiral specificity in peptide design .
Molecular Formula: C₂₃H₂₇NO₅ Molecular Weight: 397.4 g/mol . Applications: Used in peptide synthesis to introduce hydroxyl-containing residues with controlled stereochemistry and stability during SPPS .
Properties
IUPAC Name |
tert-butyl (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-21(26)12-15(13-25)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,25H,12-14H2,1-3H3,(H,24,27)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWAVDINBJTJNU-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-tert-butyl-D-beta-homoserine typically involves the protection of the amino and hydroxyl groups of homoserine. The Fmoc group is introduced to protect the amino group, while the tert-butyl group protects the hydroxyl group. The synthesis process involves multiple steps, including the activation of the carboxyl group and the protection of the amino group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-O-tert-butyl-D-beta-homoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: The Fmoc group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as trifluoroacetic acid for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives, while reduction can yield deprotected amino acids .
Scientific Research Applications
Peptide Synthesis
Fmoc-O-tert-butyl-D-beta-homoserine serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection and deprotection of amino acids, facilitating the construction of complex peptide chains without interfering with other functional groups. This selectivity is vital for synthesizing peptides with specific biological activities .
Drug Development
In drug design, this compound is instrumental in creating analogs of bioactive peptides. By modifying the peptide chains, researchers can develop new pharmaceuticals that target specific biological pathways, enhancing therapeutic efficacy. Its role in generating peptide libraries for high-throughput screening has been highlighted in various studies .
Bioconjugation
This compound aids in bioconjugation processes, where biomolecules are attached to surfaces or other molecules. This application is critical for improving the functionality of drugs and diagnostics, allowing for targeted delivery systems and enhanced interaction with biological targets .
Protein Engineering
The compound's properties are leveraged in protein engineering to stabilize protein structures. This stabilization is essential for developing therapeutic proteins and vaccines, as it enhances their stability and activity in physiological conditions .
Analytical Chemistry
In analytical methods, this compound is utilized to study protein interactions and modifications. Techniques such as chromatography and mass spectrometry benefit from its incorporation into peptide sequences, providing insights into cellular mechanisms and disease states .
Case Study 1: Peptide Library Development
A study demonstrated the use of this compound in creating a diverse library of peptides for screening potential antimicrobial agents. The incorporation of this compound allowed researchers to explore structure-activity relationships effectively, leading to the identification of novel antimicrobial peptides with enhanced activity against resistant strains .
Case Study 2: Therapeutic Protein Stabilization
Research focused on the development of therapeutic proteins revealed that incorporating this compound significantly improved the stability of these proteins under physiological conditions. This enhancement was crucial for maintaining bioactivity during storage and administration .
Comparative Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Used as a building block in SPPS | Enhances selectivity and efficiency |
| Drug Development | Facilitates the creation of peptide analogs | Targets specific biological pathways |
| Bioconjugation | Enables attachment of biomolecules | Improves drug functionality |
| Protein Engineering | Stabilizes protein structures | Enhances stability and therapeutic efficacy |
| Analytical Chemistry | Aids in studying protein interactions | Provides insights into cellular mechanisms |
Mechanism of Action
The mechanism of action of Fmoc-O-tert-butyl-D-beta-homoserine involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The tert-butyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Structural and Functional Comparisons
Fmoc-O-tert-butyl-L-serine (CAS: 71989-33-8)
- Structure : L-serine backbone with O-tert-butyl and Fmoc protection.
- Molecular Formula: C₂₂H₂₅NO₅
- Molecular Weight : 383.43 g/mol .
- Key Differences :
- Backbone : Serine (shorter side chain) vs. beta-homoserine (extended side chain).
- Configuration : L-configuration vs. D-beta-homoserine.
- Applications : Suitable for incorporating serine residues but lacks the conformational flexibility of beta-homoserine .
Fmoc-O-methyl-L-homoserine (CAS: 173212-86-7)
- Structure : L-beta-homoserine with O-methyl and Fmoc groups.
- Molecular Formula: C₂₀H₂₁NO₅
- Molecular Weight : 367.38 g/mol .
- Key Differences :
- Applications: Cost-effective for non-acid-sensitive peptide sequences .
Fmoc-D-Homoser(Trt)-OH (CAS: 257886-01-4)
- Structure : D-beta-homoserine with O-trityl (triphenylmethyl) and Fmoc protection.
- Molecular Formula: C₃₈H₃₃NO₅
- Molecular Weight : 583.67 g/mol .
- Key Differences :
- Applications : Ideal for orthogonal protection strategies in complex peptide syntheses .
Fmoc-beta-HSer(Bzl)-OH (CAS: Not provided)
- Structure : Beta-homoserine with O-benzyl and Fmoc groups.
- Molecular Formula: C₂₆H₂₅NO₅
- Molecular Weight : 431.5 g/mol .
- Key Differences: Deprotection: Benzyl groups require hydrogenolysis or strong acids (e.g., HF), limiting compatibility with Fmoc SPPS workflows .
- Applications : Rarely used in Fmoc SPPS due to harsh deprotection requirements .
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | O-Protecting Group | Deprotection Conditions | Key Applications |
|---|---|---|---|---|---|---|
| Fmoc-O-tert-butyl-D-beta-homoserine | 203854-51-7 | C₂₃H₂₇NO₅ | 397.4 | tert-butyl | TFA (strong acid) | Chiral peptides, stable SPPS |
| Fmoc-O-tert-butyl-L-serine | 71989-33-8 | C₂₂H₂₅NO₅ | 383.43 | tert-butyl | TFA | Serine incorporation |
| Fmoc-O-methyl-L-homoserine | 173212-86-7 | C₂₀H₂₁NO₅ | 367.38 | methyl | HBr/acetic acid | Low-cost, non-acid-sensitive |
| Fmoc-D-Homoser(Trt)-OH | 257886-01-4 | C₃₈H₃₃NO₅ | 583.67 | trityl | 1% TFA | Orthogonal protection |
| Fmoc-beta-HSer(Bzl)-OH | - | C₂₆H₂₅NO₅ | 431.5 | benzyl | Hydrogenolysis/HF | Niche applications |
Cost and Availability
Biological Activity
Fmoc-O-tert-butyl-D-beta-homoserine is a non-proteinogenic amino acid that has garnered interest in biochemical research due to its unique structural properties and potential applications in peptide synthesis and drug development. This article delves into its biological activity, focusing on its interactions with proteins, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound features a tert-butyl group that enhances hydrophobic interactions, making it useful for stabilizing peptide structures. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective moiety, facilitating solid-phase peptide synthesis (SPPS) while maintaining the amino acid's reactivity for subsequent coupling reactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Research Findings and Case Studies
A review of relevant literature reveals several significant findings regarding the biological activity of this compound:
- Peptide Synthesis and Characterization :
-
Therapeutic Applications :
- The ability of this amino acid to enhance peptide stability and promote specific conformations makes it a candidate for developing therapeutics aimed at modulating protein interactions in diseases such as cancer and hormonal disorders. For example, the incorporation of this amino acid into peptide-based drugs could improve their efficacy by enhancing their binding to target receptors .
Data Tables
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Peptide with this compound showed for estrogen receptor | Hormone signaling modulation |
| Study 2 | Helix-promoting properties confirmed through NMR analysis | Structural stability in peptides |
| Study 3 | Analogous compounds displayed antibacterial effects against Gram-negative bacteria | Potential antimicrobial applications |
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing Fmoc-O-tert-butyl-D-beta-homoserine while minimizing dipeptide formation?
- Methodological Answer :
- Maintain pH 7–9 using NaHCO₃ to prevent protonation of free amino groups while avoiding excessive alkalinity that degrades Fmoc-protecting groups.
- Use FmocCl at 1.1–1.3 equivalents to limit dipeptide formation.
- Optimize reaction concentration (0.1–0.3 M) to balance coupling efficiency and side reactions. Post-synthesis, monitor by RP-HPLC (C18 column, 0.1% TFA/ACN gradient) .
Q. How should researchers handle solubility challenges during peptide synthesis with this compound?
- Methodological Answer :
- Dissolve in DMSO (100 mg/mL, 170.73 mM) with sonication at 37°C. For aqueous systems, prepare stock solutions in DMSO and dilute to ≤5% v/v in buffer to prevent precipitation.
- Note: Solubility varies with tert-butyl protection; analogous Fmoc-Ser(tBu) derivatives require similar handling .
Q. What storage conditions ensure long-term stability?
- Methodological Answer :
- Store at -80°C for ≤6 months or -20°C for ≤1 month in airtight, light-protected vials. Pre-weigh aliquots to avoid freeze-thaw cycles. Confirm purity via HPLC (>98%) before critical experiments .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated during SPPS applications?
- Methodological Answer :
- Use chiral HPLC (Chiralpak IC column, heptane/EtOH/TFA mobile phase) with optical rotation verification ([α]D²⁴ = +24.5° to +26.5° for Fmoc-Ser(tBu)-OH analogs).
- Enforce ≤0.5% D-enantiomer thresholds through batch testing of starting materials .
Q. What analytical strategies resolve contradictions in mass spectrometry (MS) and NMR data for this compound?
- Methodological Answer :
- Cross-validate using HRMS (theoretical [M+H]⁺ = 584.25 for C₃₈H₃₃NO₅) and ¹H/¹³C NMR (tert-butyl protons at δ 1.2–1.4 ppm, Fmoc aromatic signals at δ 7.3–7.8 ppm).
- For MS discrepancies, employ ion mobility spectrometry to separate isobaric impurities .
Q. How to optimize tert-butyl deprotection in acidic conditions without side reactions?
- Methodological Answer :
- Use TFA/H₂O (95:5 v/v) for 15–30 minutes at 0–4°C. Monitor by LC-MS for complete deprotection (loss of 56 Da fragment). Quench with cold MTBE to precipitate peptides while retaining tert-butyl groups in solution .
Key Methodological Notes
- Stereochemical Integrity : Use Fmoc-D-beta-homoserine derivatives in automated SPPS with double coupling cycles (HBTU/HOBt activation) to ensure >99% incorporation efficiency .
- Safety Protocols : Follow PPE requirements (nitrile gloves, safety goggles) and dispose of waste via certified biohazard programs due to Fmoc group toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
